molecular formula C7H4FN B118710 2-Fluorobenzonitrile CAS No. 394-47-8

2-Fluorobenzonitrile

Cat. No.: B118710
CAS No.: 394-47-8
M. Wt: 121.11 g/mol
InChI Key: GDHXJNRAJRCGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzonitrile (2FBN, CAS: 394-47-8) is an aromatic compound featuring a fluorine atom at the ortho position and a cyano (-CN) group on the benzene ring. Its molecular formula is C₇H₄FN, with a molecular weight of 121.11 g/mol. As a fluorinated benzonitrile derivative, 2FBN is widely employed as an intermediate in pharmaceutical, agrochemical, and materials science industries due to the electron-withdrawing effects of fluorine and cyano groups, which enhance stability and reactivity . High-purity 2FBN is commercially available (e.g., Sigma-Aldrich, J&K Chemical) and is synthesized via methods such as nucleophilic substitution or transition-metal-free coupling reactions .

Key properties include:

  • Ionization Energy (IE): 78,650 ± 5 cm⁻¹ (Adiabatic IE, D0←S1) .
  • Vibrational Modes: Dominant in-plane ring deformations (e.g., 668 cm⁻¹, mode 1) and out-of-plane modes (e.g., 693 cm⁻¹, mode 17a) in the S₁ and D₀ states .
  • Electronic Transitions: S₁←S₀ excitation energy at 36,028 ± 2 cm⁻¹ .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Fluorobenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to modify biological activity through fluorination.

  • Synthesis of Benzisoxazoles : 2-FBN has been employed in the synthesis of 3-amino-1,2-benzisoxazoles and related compounds, which possess significant biological activities .
  • Ruthenium-Catalyzed Reactions : It has been used in ruthenium-catalyzed hydration reactions to produce benzamides, showcasing its utility in catalytic processes .

Antimutagenic Properties

Research indicates that this compound derivatives exhibit antimutagenic properties. In a study evaluating the biological activity of fluoroaryl compounds, it was found that certain derivatives significantly reduced mutagenicity induced by known carcinogens such as benzo[a]pyrene (B[a]P) and sodium azide (NaN₃) . The presence of fluorine enhances the lipophilicity and biological availability of these compounds, making them suitable candidates for drug development.

Spectroscopic Studies

Vibrational and Electronic Properties

Recent studies have focused on the vibrational and electronic properties of 2-FBN using advanced spectroscopic techniques. For instance, two-color resonance-enhanced multiphoton ionization (REMPI) spectroscopy has been employed to investigate its excited state properties .

  • Vibronic Transitions : The study determined key vibrational frequencies associated with electronic transitions, providing insights into the compound's molecular behavior under various conditions .
PropertyValue
Band Origin36,028±2cm136,028\pm 2\,\text{cm}^{-1}
Adiabatic Ionization Energy78,650±5cm178,650\pm 5\,\text{cm}^{-1}
Significant Vibrational ModesVarious modes identified at specific cm1^{-1} values

Material Science

Applications in Polymer Chemistry

The incorporation of fluorinated compounds like 2-FBN into polymers can enhance their thermal stability and chemical resistance. The unique electronic properties imparted by fluorine can modify the physical characteristics of polymers, making them suitable for various industrial applications.

Case Study 1: Synthesis of Fluorinated Drug Candidates

A series of fluoroarylbichalcophenes were synthesized using 2-FBN as a precursor. These compounds demonstrated improved antimutagenic activity compared to their non-fluorinated counterparts, indicating potential for further development as anticancer agents .

Case Study 2: Spectroscopic Analysis

A detailed spectroscopic analysis was conducted on 2-FBN to understand its vibrational characteristics. The results highlighted specific vibrational modes that correlate with its chemical reactivity and stability under UV light exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Ortho vs. Meta vs. Para

The position of fluorine and cyano substituents significantly impacts electronic and vibrational properties. A comparative analysis of 2FBN, 3-fluorobenzonitrile (3FBN), and 4-fluorobenzonitrile (4FBN) reveals the following trends:

Table 1: Ionization Energies (IE) and Substituent Effects

Compound Substituent Position Adiabatic IE (cm⁻¹) Relative IE Shift vs. Benzene (cm⁻¹)
Benzene - 74,557 0 (Reference)
Benzonitrile Para (CN) 78,490 +3,933
2-Fluorobenzonitrile Ortho (F, CN) 78,650 +4,423
3-Fluorobenzonitrile Meta (F, CN) 78,873 +4,646
4-Fluorobenzonitrile Para (F, CN) 78,000 +3,773

Key Observations:

  • The meta-substituted 3FBN exhibits the highest IE due to reduced resonance stabilization compared to ortho and para positions.
  • Para-substituted 4FBN has the lowest IE among fluorobenzonitriles, attributed to enhanced electron withdrawal via resonance .
  • The ortho-substituted 2FBN shows intermediate IE, influenced by steric and electronic interactions between F and CN groups .

Vibrational Spectroscopy and Mode Assignments

High-resolution techniques like resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal distinct vibrational features in 2FBN and analogs:

Table 2: Dominant Vibrational Modes in S₁ and D₀ States

Compound State Prominent Vibrational Modes (cm⁻¹) Assignments (Wilson Notation)
This compound S₁ 668 (strong), 693 (out-of-plane) Mode 1 (ring stretch), 17a
D₀ 815, 946, 1171 Modes 12, 18b, 13
3-Fluorobenzonitrile S₁ 140, 385, 660 Modes 15, 9a, βCN (bending)
D₀ 958, 1271, 1374 Modes 12, 13, 19a

Key Observations:

  • 2FBN exhibits stronger out-of-plane modes (e.g., 693 cm⁻¹) due to steric hindrance between ortho substituents, whereas 3FBN shows more in-plane deformations (e.g., 385 cm⁻¹, mode 9a) .
  • The cyano group’s bending vibration (βCN) is prominent in 3FBN (560 cm⁻¹) but absent in 2FBN, reflecting differences in substituent coupling .

Theoretical and Experimental Insights

Density functional theory (DFT) calculations (B3LYP/aug-cc-pVTZ level) corroborate experimental findings:

  • Bond Length Trends: Average C-C bond lengths follow S₁ > D₀ > S₀, indicating bond weakening upon excitation .
  • Franck-Condon Simulations: Match experimental REMPI/MATI spectra with >95% accuracy, validating mode assignments .

Biological Activity

2-Fluorobenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological properties and potential applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound (C7_7H4_4FNO) features a fluorine atom attached to the benzene ring, which significantly influences its chemical behavior. The presence of the fluorine atom enhances lipophilicity, potentially improving biological availability and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which may contribute to their ability to mitigate oxidative stress in cells .
  • Antimutagenic Effects : Research utilizing the Ames test indicates that this compound derivatives can reduce mutagenicity induced by various agents, suggesting potential applications in cancer prevention .
  • Pharmacological Applications : The compound has been investigated for its role as a pharmacological agent, particularly in the development of drugs targeting specific diseases.

Antioxidant and Antimutagenic Activity

A study evaluated the antimutagenic properties of several fluoroaryl compounds, including this compound. The results indicated that these compounds effectively reduced mutagenicity induced by sodium azide and benzo[a]pyrene in the Ames test. The antimutagenic activity correlated with their antioxidant capacity, suggesting a mechanism involving DNA repair promotion .

CompoundMutagen TestedReduction in Mutagenicity (%)
This compoundSodium Azide45%
This compoundBenzo[a]pyrene60%

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. Its derivatives often exhibit enhanced biological activities due to modifications in functional groups.

  • Case Study : The synthesis of (S)-5-(1-aminoethyl)-2-fluorobenzonitrile hydrochloride demonstrated that structural modifications can lead to distinct pharmacological profiles. This derivative showed improved solubility and stability, enhancing its potential as a therapeutic agent.

Spectroscopic Analysis

Spectroscopic techniques have been employed to study the vibrational properties of this compound. Two-color resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy provided insights into its electronic states, which are crucial for understanding its reactivity and interactions with biological macromolecules .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluorobenzonitrile and its derivatives?

  • Methodological Answer : this compound is commonly synthesized via nucleophilic aromatic substitution (SN_NAr) reactions. For example, treatment of this compound with lithium dialkylaminoborohydrides (LABs) in tetrahydrofuran (THF) under reflux yields 2-(dialkylamino)benzylamines with high efficiency (84–97% yields) . In another approach, thiazole analogues are synthesized by reacting (chlorocarbonyl)sulfenyl chloride with benzonitriles under high-temperature conditions (200°C) . Key considerations include reagent stoichiometry, solvent choice (e.g., THF for LAB reactions), and temperature optimization to minimize side reactions.

Q. How is this compound characterized experimentally?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR identify fluorine substitution patterns and nitrile group positioning.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., 14C^{14}\text{C}-labeled variants for tracer studies) .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2230 cm1^{-1}) and C-F (~1220 cm1^{-1}) bonds are critical .
  • Microwave Spectroscopy : Resolves rotational transitions and hyperfine splitting due to 14N^{14}\text{N} nuclei, aiding structural determination .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The this compound scaffold is pivotal in drug discovery. For instance, derivatives bearing this moiety inhibit amyloid-β (Aβ42) aggregation in Alzheimer’s disease models. Key steps include:

  • Structure-Activity Relationship (SAR) Studies : Testing analogues with carboxyl/amide substituents to assess bioactivity .
  • In Vitro Assays : Evaluating neuroprotective effects on rat hippocampal brain slices via long-term potentiation (LTP) measurements .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of amination reactions involving this compound?

  • Methodological Answer : The SN_NAr mechanism dominates, where the electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack. Lithium aminoborohydrides (LABs) act as both base and reductant, stabilizing Meisenheimer intermediates. Steric and electronic effects dictate substitution patterns; for example, this compound reacts preferentially at the para position due to reduced steric hindrance compared to ortho-substituted derivatives . Computational studies (e.g., DFT) can model transition states to predict regioselectivity.

Q. How do vibronic and cationic spectroscopic features of this compound inform its electronic structure?

  • Methodological Answer : Resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal:

  • S1_1→S0_0 Transitions : Band origins at 36,028 cm1^{-1} for this compound, with vibrational modes (e.g., C-F bending) resolved via Franck-Condon simulations .
  • Ionization Energy : Adiabatic ionization energy (78,650 cm1^{-1}) correlates with nitrile group electron-withdrawing effects .
  • Comparisons with 3-fluorobenzonitrile highlight positional effects on charge distribution and hyperfine coupling .

Q. How can researchers resolve contradictions in reported yields for LAB-mediated reactions of this compound?

  • Methodological Answer : Yield discrepancies (e.g., 59% vs. 97% for LAB reactions) may arise from:

  • Reaction Conditions : Temperature (room temp vs. reflux), LAB stoichiometry (1.1 equiv vs. excess), and workup protocols .
  • Analytical Methods : Validate yields via HPLC purity checks or internal standardization.
  • Data Triangulation : Cross-reference with similar reactions (e.g., 2-fluoropyridine amination) to identify optimal parameters .

Q. What strategies are used to isotopically label this compound for metabolic tracing studies?

  • Methodological Answer : 14C^{14}\text{C}-labeling at the benzene ring ([ring-14C^{14}\text{C}(U)]) enables tracking in biological systems. Key steps:

  • Synthesis : Incorporate 14C^{14}\text{C}-labeled precursors (e.g., Na14CN^{14}\text{CN}) during nitrile group formation .
  • Purification : Use radiometric HPLC to isolate labeled products and confirm specific activity (50–60 mCi/mmol) .

Q. How does fluorine substitution influence the electronic properties of benzonitrile derivatives?

  • Methodological Answer : Fluorine’s electronegativity alters electron density:

  • NBO Analysis : Reduces electron density at the nitrile group, enhancing electrophilicity for SN_NAr reactions .
  • Resonance Effects : Fluorine withdraws electron density via inductive effects, stabilizing negative charge in intermediates .
  • Comparative studies with chloro-/methoxy-substituted benzonitriles quantify these effects via Hammett constants .

Q. What computational approaches optimize the design of this compound-based bioactive compounds?

  • Methodological Answer :

  • Docking Studies : Screen derivatives against Aβ42 fibrils using AutoDock Vina to prioritize candidates .
  • QSAR Modeling : Correlate substituent electronegativity with anti-aggregation activity (e.g., fluoro > carboxyl) .
  • MD Simulations : Assess binding stability in neuronal cell membranes over 100-ns trajectories .

Q. How are microwave and rotational spectra utilized to determine the ground-state geometry of this compound?

  • Methodological Answer : Fourier-transform microwave (FTMW) spectroscopy resolves rotational constants (e.g., A0A_0, B0B_0, C0C_0) and centrifugal distortion parameters. Key steps:
  • Isotopic Substitution : Analyze 13C^{13}\text{C} and 15N^{15}\text{N} isotopologues to derive substitution (rsr_s) and effective (r0r_0) structures .
  • DFT Validation : Compare experimental data with MP2/6-311++G(2d,2p) calculations to refine equilibrium geometries (rer_e) .

Properties

IUPAC Name

2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXJNRAJRCGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059942
Record name Benzonitrile, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-47-8
Record name 2-Fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluorobenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2EJ9H4G6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

20.15 grams(0.l mole) of the product prepared in Example 1 above, 12 grams(0.21 mole) spray-dried potassium fluoride, and 45 milliliters sulfolane were heated under nitrogen to 230°-248° C. for one hour. The product was distilled directly through a 5-inch(12.7 centimeters) vigreaux column to give 6.9 grams 2-fluorobenzonitrile having a boiling point of 91°-92° C. at 27 mm Hg. The infrared spectrum was identical with that of the published spectrum. Based on 2-cyanobenzenesulfonyl chloride, the per cent yield of 2-fluorobenzonitrile was 57. Based on saccharin, the overall yield was 52.
[Compound]
Name
0.l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluorobenzonitrile
2-Fluorobenzonitrile
2-Fluorobenzonitrile
2-Fluorobenzonitrile
2-Fluorobenzonitrile
2-Fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.